molecular formula C17H15NO4S B8576134 n,s-Dibenzoylcysteine CAS No. 7252-34-8

n,s-Dibenzoylcysteine

Cat. No.: B8576134
CAS No.: 7252-34-8
M. Wt: 329.4 g/mol
InChI Key: NROPTDYSXCCGSD-UHFFFAOYSA-N
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Description

N,S-Dibenzoylcysteine is a cysteine derivative where both the amino (N) and thiol (S) groups are substituted with benzoyl moieties. This modification enhances its stability and alters its reactivity compared to free cysteine. The benzoyl groups provide steric hindrance and hydrophobicity, influencing solubility and interaction with biological targets.

Properties

CAS No.

7252-34-8

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

2-benzamido-3-benzoylsulfanylpropanoic acid

InChI

InChI=1S/C17H15NO4S/c19-15(12-7-3-1-4-8-12)18-14(16(20)21)11-23-17(22)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,19)(H,20,21)

InChI Key

NROPTDYSXCCGSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,S-dibenzoylcysteine with two related compounds: N-(tert-Butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine () and benzylpenicillin derivatives (). Key differences in functional groups, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property This compound N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine Benzathine Benzylpenicillin
Molecular Formula C₁₉H₁₇NO₃S (hypothetical) C₁₆H₂₃NO₅S·C₁₂H₂₃N C₁₆H₁₈N₂O₄S·C₂₈H₃₂N₂O₂
Molecular Weight ~351.4 g/mol 449.6 g/mol (salt form) 909.1 g/mol
Functional Groups - N-Benzoyl
- S-Benzoyl
- N-tert-BOC
- S-p-methoxybenzyl
- β-lactam ring
- Thiazolidine moiety
Solubility Low water solubility (hydrophobic benzoyl) Moderate (amine salt enhances solubility) Low (insoluble salt form)
Applications Potential use in peptide protection Peptide synthesis (temporary protection) Antibiotic (long-acting penicillin)
Stability High (aromatic protection resists oxidation) Moderate (BOC group acid-labile) Degrades in acidic conditions

Key Findings:

Protection Strategy :

  • This compound employs benzoyl groups for dual protection, offering robust resistance to enzymatic and oxidative degradation. In contrast, the BOC group in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine is selectively cleaved under acidic conditions, enabling stepwise deprotection in synthetic workflows .
  • Benzathine benzylpenicillin uses a dibenzylethylenediamine salt to prolong antibiotic action, a strategy distinct from cysteine derivatives .

Solubility and Bioavailability :

  • The dicyclohexylamine salt in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine improves solubility in organic solvents, critical for peptide synthesis . This compound’s lack of ionizable groups limits aqueous solubility but enhances membrane permeability.

Reactivity :

  • The p-methoxybenzyl group in ’s compound allows selective S-deprotection via strong acids (e.g., TFMSA), whereas this compound’s benzoyl groups require harsher conditions (e.g., hydrazine), limiting its utility in delicate syntheses.

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